molecular formula C9H17FN2O4S B2582653 Tert-butyl N-[(1-fluorosulfonylazetidin-3-yl)methyl]carbamate CAS No. 2287300-70-1

Tert-butyl N-[(1-fluorosulfonylazetidin-3-yl)methyl]carbamate

Cat. No.: B2582653
CAS No.: 2287300-70-1
M. Wt: 268.3
InChI Key: WNZNXVGFNRGAJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(1-fluorosulfonylazetidin-3-yl)methyl]carbamate is a chemical compound with the molecular formula C9H17FN2O4S. It is a carbamate derivative, which is often used in organic synthesis and various chemical reactions. The compound is known for its unique structure, which includes a tert-butyl group, a fluorosulfonyl group, and an azetidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1-fluorosulfonylazetidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorosulfonyl azetidine derivative. The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(1-fluorosulfonylazetidin-3-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide group.

    Substitution: Nucleophilic substitution reactions can replace the fluorosulfonyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce sulfonamides.

Scientific Research Applications

Tert-butyl N-[(1-fluorosulfonylazetidin-3-yl)methyl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1-fluorosulfonylazetidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function, which is useful in various biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[(1-aminocarbonyl)azetidin-3-yl]carbamate
  • Tert-butyl N-[(1-hydroxyazetidin-3-yl)methyl]carbamate

Uniqueness

Tert-butyl N-[(1-fluorosulfonylazetidin-3-yl)methyl]carbamate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in specific synthetic applications and biochemical studies where other similar compounds may not be as effective.

Properties

IUPAC Name

tert-butyl N-[(1-fluorosulfonylazetidin-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2O4S/c1-9(2,3)16-8(13)11-4-7-5-12(6-7)17(10,14)15/h7H,4-6H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZNXVGFNRGAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CN(C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.